Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry systematic name for this compound follows the established conventions for complex heterocyclic systems containing multiple functional groups. The nomenclature reflects the presence of three distinct structural components: the tert-butyl ester group, the morpholine ring system, and the brominated pyridine moiety. According to chemical database classifications, the compound belongs to the broader category of morpholine carboxylates, specifically those substituted with halogenated pyridine rings. The systematic naming prioritizes the morpholine ring as the parent structure, with the carboxylate functionality designated as the principal functional group. The bromopyridine substituent is treated as a positional modifier, with the bromine atom specifically located at the 5-position of the pyridine ring and the attachment point occurring at the 2-position. The Chemical Abstracts Service has assigned the unique registry number 1361112-38-0 to this specific structural arrangement. The molecular design library number MFCD21606178 provides additional identification within specialized chemical databases. This systematic approach to nomenclature ensures unambiguous identification of the compound across different research contexts and international chemical communications.
Molecular Formula and Weight Analysis
The molecular composition of tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate is defined by the molecular formula C14H19BrN2O3, which accurately represents the atomic constitution of this complex heterocyclic structure. The molecular weight calculation yields a precise value of 343.22 atomic mass units, reflecting the contribution of each constituent atom to the overall molecular mass. Detailed atomic composition analysis reveals the presence of fourteen carbon atoms forming the backbone structures, nineteen hydrogen atoms providing the necessary saturation and substitution patterns, one bromine atom serving as the halogen substituent, two nitrogen atoms incorporated within the heterocyclic rings, and three oxygen atoms contributing to the ester and ether functionalities.
| Atomic Component | Count | Atomic Mass Contribution | Percentage by Mass |
|---|---|---|---|
| Carbon | 14 | 168.14 | 49.0% |
| Hydrogen | 19 | 19.15 | 5.6% |
| Bromine | 1 | 79.90 | 23.3% |
| Nitrogen | 2 | 28.01 | 8.2% |
| Oxygen | 3 | 47.99 | 14.0% |
The molecular weight distribution demonstrates that the bromine atom contributes significantly to the overall mass, accounting for approximately one-quarter of the total molecular weight. This substantial halogen contribution influences both the physical properties and the potential biological activities of the compound. The carbon framework represents the largest single component by mass, reflecting the extensive organic scaffold that includes the pyridine ring, morpholine ring, and tert-butyl protecting group. The relatively low hydrogen content indicates a high degree of unsaturation and ring formation within the molecular structure, consistent with the presence of two aromatic and saturated heterocyclic systems.
Crystallographic Data and Conformational Isomerism
The three-dimensional structural arrangement of this compound exhibits complex conformational behavior due to the presence of multiple rotatable bonds and the chair conformation flexibility of the morpholine ring system. The molecular architecture is characterized by the spatial relationship between the brominated pyridine ring and the morpholine nucleus, connected through a single carbon-carbon bond that permits rotational freedom. This rotational flexibility generates multiple conformational isomers that exist in dynamic equilibrium under standard conditions. The tert-butyl carboxylate group adopts a preferred orientation that minimizes steric interactions with both the morpholine ring and the pyridine substituent, resulting in a relatively stable conformational arrangement.
The morpholine ring itself maintains the characteristic chair conformation observed in most morpholine derivatives, with the oxygen and nitrogen atoms occupying equatorial positions to minimize ring strain. The attachment of the bromopyridine substituent at the 2-position of the morpholine ring creates a substitution pattern that influences the overall molecular geometry. The bromine atom at the 5-position of the pyridine ring introduces significant electronic and steric effects that impact both intramolecular and intermolecular interactions. The molecular geometry analysis indicates that the compound adopts a moderately extended conformation in its most stable state, with the pyridine and morpholine rings oriented to minimize unfavorable interactions while maintaining optimal orbital overlap for electronic stabilization.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic fingerprint of this compound provides definitive structural confirmation through multiple analytical techniques that probe different aspects of molecular structure and bonding. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the heterocyclic ring systems and the carboxylate functionality. The pyridine protons exhibit downfield chemical shifts typical of aromatic systems, with the bromine substituent causing additional deshielding effects on adjacent aromatic carbons. The morpholine ring protons display characteristic splitting patterns that reflect the chair conformation and the substitution pattern at the 2-position.
The proton nuclear magnetic resonance spectrum shows distinct signal clusters corresponding to the tert-butyl methyl groups, morpholine ring protons, and pyridine aromatic protons. The tert-butyl signal appears as a sharp singlet due to the symmetric environment of the three equivalent methyl groups. The morpholine protons exhibit complex multipicity due to the ring conformation and the presence of both axial and equatorial positions. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through the carbonyl carbon resonance of the carboxylate group and the aromatic carbon signals from the brominated pyridine ring.
Infrared spectroscopy identifies key functional group vibrations that confirm the presence of the carboxylate ester, the aromatic pyridine ring, and the morpholine ether linkages. The carbonyl stretching frequency appears in the expected range for carbamate esters, while the aromatic carbon-carbon stretching vibrations confirm the pyridine ring system. Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns that support the proposed molecular structure, with characteristic loss of the tert-butyl group and bromopyridine fragments.
Computational Chemistry: Density Functional Theory-Based Molecular Orbital Analysis
Advanced quantum chemical calculations utilizing density functional theory methodologies provide detailed insights into the electronic structure and molecular orbital characteristics of this compound. The computational analysis reveals the distribution of electron density throughout the molecular framework and identifies the energy levels of the frontier molecular orbitals that govern chemical reactivity. The highest occupied molecular orbital primarily localizes on the pyridine nitrogen atom and the adjacent aromatic carbon atoms, while the lowest unoccupied molecular orbital shows significant contribution from the bromine atom and the carbonyl carbon of the carboxylate group.
The density functional theory calculations indicate that the bromine substituent significantly influences the electronic properties of the pyridine ring through both inductive and resonance effects. The electron-withdrawing nature of the bromine atom creates a polarized electronic environment that affects the reactivity of the entire molecular system. The morpholine nitrogen atom exhibits nucleophilic character due to its lone pair electrons, while the carboxylate carbonyl carbon displays electrophilic properties suitable for nucleophilic attack. The computational analysis also reveals intramolecular hydrogen bonding interactions that contribute to conformational stability.
Properties
IUPAC Name |
tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-12(9-17)11-5-4-10(15)8-16-11/h4-5,8,12H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIILHPZFEKNHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl morpholine-4-carboxylate under specific reaction conditions. The process may include steps such as esterification, bromination, and coupling reactions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets relevant to drug development.
- Potential Biomarker : Research indicates that this compound may serve as a biomarker for specific diseases, particularly in analytical methods measuring levels in human serum. Its ability to react with phosphate groups enhances its utility in biochemical assays .
- Neurotoxicity Studies : The compound has been shown to induce neuronal death in fetal bovine models, suggesting potential implications for studying neurodegenerative diseases and toxicological assessments .
Analytical Chemistry Applications
In analytical chemistry, this compound is utilized for its capability to form stable complexes with various analytes.
- Synergistic Effects : It exhibits synergistic effects when combined with trifluoroacetic acid, which may enhance the sensitivity and specificity of analytical methods used to detect biomolecules .
- Detection Methods : The compound can be employed in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques for quantifying specific analytes in complex biological matrices .
Biological Research Applications
The biological implications of this compound extend beyond toxicity studies.
- Pharmacological Studies : Its interaction with various cellular pathways makes it a candidate for pharmacological investigations aimed at understanding disease mechanisms and therapeutic interventions .
- Drug Development : The compound's structural characteristics suggest it could be a lead compound in the development of new drugs targeting specific receptors or enzymes involved in disease processes .
Case Study 1: Neurotoxicity Assessment
A study conducted on the effects of this compound on neuronal cells demonstrated significant cell death, indicating its potential role as a neurotoxin. This finding is crucial for researchers studying neurodegenerative diseases, as it provides insights into how certain compounds can affect neuronal health.
Case Study 2: Analytical Method Development
In a recent analytical chemistry study, researchers developed a new method using this compound as a standard for calibrating HPLC systems. This method improved the detection limits for several target analytes in human serum, showcasing the compound's versatility in analytical applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. In coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst . These steps lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate with morpholine- and pyridine-derived analogs, emphasizing structural and functional differences:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|---|
| This compound | Not provided | C₁₄H₁₇BrN₂O₃ (inferred) | 5-bromopyridin-2-yl, tert-butyl carbamate | ~353.2 (calculated) | Cross-coupling precursor, drug intermediates |
| Tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate | 2098271-75-9 | C₁₂H₂₁NO₄ | 5-formyl, 2,2-dimethyl morpholine | 243.15 | Aldehyde-mediated conjugation reactions |
| Tert-butyl 5-bromo-3-chloroindazole-1-carboxylate | 929617-36-7 | C₁₃H₁₄BrClN₂O₂ | 5-bromo-3-chloroindazole | 361.62 | Halogenated heterocycle synthesis |
| Tert-butyl 4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxylate | 864291-87-2 | C₁₅H₂₈N₂O₃ | Piperidine-hydroxypiperidine hybrid | 284.39 | Bioactive scaffold modifications |
Key Observations:
Substituent Reactivity :
- The 5-bromopyridin-2-yl group in the target compound provides a site for palladium-catalyzed cross-coupling, unlike the 5-formyl group in CAS 2098271-75-9, which is more suited for nucleophilic additions or Schiff base formations .
- The tert-butyl carbamate in all compounds enhances steric protection, but the absence of additional substituents (e.g., dimethyl groups in CAS 2098271-75-9) may increase the target compound’s conformational flexibility.
Biological Relevance: While tert-butyl hydroxyanisole (BHA) () is known to induce glutathione S-transferases and epoxide hydratases, the target compound’s bromopyridine-morpholine hybrid lacks direct evidence of enzymatic interactions.
Synthetic Utility :
- The bromine atom in the target compound contrasts with the chloro and formyl groups in analogs, enabling distinct reactivity profiles. For example, bromine facilitates aryl-aryl bond formation, whereas formyl groups support condensation reactions .
Research Findings and Limitations
- Gaps in Direct Studies: No explicit studies on this compound were identified in the provided evidence. Comparisons rely on structural analogs and inferred reactivity.
- Contradictions : and focus on BHA’s biochemical effects, which are unrelated to the morpholine-pyridine hybrid’s synthetic applications. This underscores the need for compound-specific studies.
Biological Activity
Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate is a chemical compound with the molecular formula C14H19BrN2O3 and a molecular weight of 343.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound is synthesized through the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl morpholine-4-carboxylate. The synthesis typically involves esterification and other coupling reactions, which are crucial for its biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H19BrN2O3 |
| Molecular Weight | 343.22 g/mol |
| CAS Number | 1361112-38-0 |
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is known to participate in nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by different nucleophiles. This property is significant in drug design as it allows for the modification of biological activity through structural changes.
Key Mechanisms:
- Nucleophilic Substitution: The bromine atom can be substituted, enhancing the compound's reactivity and potential interactions with biological targets.
- Coupling Reactions: It is utilized in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex molecules.
- Oxidation and Reduction: The compound can undergo oxidation and reduction, leading to various derivatives that may exhibit different biological properties.
Structure-Activity Relationship (SAR)
The inclusion of specific functional groups significantly influences the biological activity of this compound. For instance, modifications to the pyridine ring or the morpholine structure can enhance or diminish its pharmacological effects. Research indicates that compounds with similar structures often exhibit varying degrees of potency against specific biological targets.
Case Studies
Recent studies have evaluated the efficacy of this compound in various biological assays:
-
Antimicrobial Activity:
A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating promising potential as an antibacterial agent . -
Anticancer Properties:
Preliminary research has shown that this compound may inhibit specific cancer cell lines, suggesting its utility in oncology. The mechanism appears to involve disruption of cellular signaling pathways critical for tumor growth . -
Neuroprotective Effects:
Another investigation highlighted its potential neuroprotective effects in models of neurodegeneration, where it was found to mitigate oxidative stress-induced neuronal damage .
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate, and what experimental parameters influence yield?
The synthesis typically involves sequential functionalization of the morpholine and pyridine rings. A key step is the coupling of bromopyridine derivatives with tert-butyl-protected morpholine precursors. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under inert atmospheres (argon) at elevated temperatures (~140°C) can achieve moderate yields (up to 89%) . Reaction optimization requires careful control of stoichiometry, catalyst loading, and purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. How is X-ray crystallography employed to confirm the stereochemistry and molecular conformation of this compound?
Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is critical for resolving stereochemical ambiguities. For morpholine derivatives, hydrogen bonding and torsional angles between the morpholine ring and pyridine substituents are analyzed. SHELX workflows involve data collection, structure solution, and refinement against high-resolution diffraction data . Crystallographic parameters (e.g., space group, R-factor) must align with theoretical models to validate structural assignments.
Q. What spectroscopic methods are most reliable for characterizing this compound?
- NMR : 1H and 13C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbon types (e.g., carbonyl carbons at ~155 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass for C14H19BrN2O3: ~353.04 Da).
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) validate functional groups. Discrepancies in NMR data (e.g., splitting patterns) may arise from dynamic effects or impurities, necessitating 2D techniques like COSY or HSQC .
Advanced Research Questions
Q. How can competing side reactions (e.g., debromination or tert-butyl cleavage) be mitigated during synthesis?
- Debromination : Use anhydrous conditions and avoid strong reducing agents. Palladium catalysts with electron-rich ligands (e.g., triarylphosphines) minimize unintended dehalogenation .
- tert-Butyl Cleavage : Acid-sensitive tert-butyl groups require neutral pH during purification. Trifluoroacetic acid (TFA) is effective for selective deprotection without degrading the morpholine core .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from stereochemical variations or impurities. Strategies include:
- Chiral HPLC : To isolate enantiomers and assess their individual bioactivity .
- Dose-Response Studies : To distinguish target-specific effects from off-target interactions.
- Computational Docking : To correlate molecular conformation (e.g., morpholine ring puckering) with binding affinity .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)2 with Buchwald-Hartwig ligands) to enhance coupling efficiency .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side products.
- Crystallization-Driven Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) while minimizing silica gel use .
Safety and Handling
Q. What precautions are critical when handling brominated intermediates in the synthesis of this compound?
- Respiratory Protection : Use NIOSH-approved P95 respirators to avoid inhalation of bromopyridine vapors .
- Glove Selection : Nitrile gloves resistant to halogenated solvents (e.g., dichloromethane) are mandatory.
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
